Cas no 131580-36-4 ((+)-Calystegine A3)

(+)-Calystegine A3 化学的及び物理的性質
名前と識別子
-
- 8-Azabicyclo[3.2.1]octane-1,2,3-triol,(1R,2S,3R,5R)-
- (1R,2S,3R,5R)-8-Azabicyclo[3.2.1]octane-1,2,3-triol
- Calystegin A3
- calystegine A3
- (+)-Calystegine A3
-
- インチ: InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2
- InChIKey: XOCBOVUINUHZJA-UHFFFAOYSA-N
- SMILES: OC1CC2CCC(N2)(O)C1O
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.520±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: 可溶性(304 g/l)(25ºC)、
(+)-Calystegine A3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C148950-.5mg |
(+)-Calystegine A3 |
131580-36-4 | .5mg |
$ 483.00 | 2023-04-18 | ||
A2B Chem LLC | AA45759-2.5mg |
8-Azabicyclo[3.2.1]octane-1,2,3-triol, (1R,2S,3R,5R)- |
131580-36-4 | 98% | 2.5mg |
$1010.00 | 2024-04-20 | |
A2B Chem LLC | AA45759-2mg |
8-Azabicyclo[3.2.1]octane-1,2,3-triol, (1R,2S,3R,5R)- |
131580-36-4 | 2mg |
$913.00 | 2024-01-04 | ||
TRC | C148950-25mg |
(+)-Calystegine A3 |
131580-36-4 | 25mg |
$ 23000.00 | 2023-09-08 | ||
TRC | C148950-2.5mg |
(+)-Calystegine A3 |
131580-36-4 | 2.5mg |
$ 2274.00 | 2023-04-18 | ||
TRC | C148950-0.5mg |
(+)-Calystegine A3 |
131580-36-4 | 0.5mg |
$ 400.00 | 2022-06-06 | ||
TRC | C148950-10mg |
(+)-Calystegine A3 |
131580-36-4 | 10mg |
$ 8645.00 | 2023-04-18 | ||
A2B Chem LLC | AA45759-5mg |
8-Azabicyclo[3.2.1]octane-1,2,3-triol, (1R,2S,3R,5R)- |
131580-36-4 | 98% | 5mg |
$1427.00 | 2024-04-20 | |
A2B Chem LLC | AA45759-1mg |
8-Azabicyclo[3.2.1]octane-1,2,3-triol, (1R,2S,3R,5R)- |
131580-36-4 | 98% | 1mg |
$510.00 | 2024-04-20 |
(+)-Calystegine A3 関連文献
-
Zhonglian Yu,Mengqin Xia,Jiping Lan,Li Yang,Zhengtao Wang,Rui Wang,Hongxun Tao,Yanhong Shi Food Funct. 2023 14 2998
-
Richard J. Robins Nat. Prod. Rep. 1998 15 549
-
Richard J. Robins Nat. Prod. Rep. 1998 15 549
-
Jian-Ping Huang,Yong-Jiang Wang,Tian Tian,Li Wang,Yijun Yan,Sheng-Xiong Huang Nat. Prod. Rep. 2021 38 1634
-
5. Applications of biotransformations and biocatalysis to complexity generation in organic synthesisTomas Hudlicky,Josephine W. Reed Chem. Soc. Rev. 2009 38 3117
-
Birgit Dr?ger Nat. Prod. Rep. 2004 21 211
-
7. Index pages
-
Agnete H. Viuff,Louise M. Besenbacher,Akiko Kamori,Mikkel T. Jensen,Mogens Kilian,Atsushi Kato,Henrik H. Jensen Org. Biomol. Chem. 2015 13 9637
(+)-Calystegine A3に関する追加情報
Introduction to (+)-Calystegine A3 (CAS No. 131580-36-4)
(+)-Calystegine A3 (CAS No. 131580-36-4) is a naturally occurring alkaloid that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of calystegines, which are polyhydroxylated nortropanes found in various plants, particularly in the Solanaceae family. The interest in (+)-Calystegine A3 has been driven by its role as an α-glucosidase inhibitor, making it a promising candidate for the treatment of diabetes and other metabolic disorders.
The chemical structure of (+)-Calystegine A3 is characterized by a complex arrangement of functional groups, including multiple hydroxyl groups and a nitrogen-containing ring. This intricate structure contributes to its high specificity and potency as an α-glucosidase inhibitor. Recent studies have delved into the detailed mechanisms by which (+)-Calystegine A3 interacts with α-glucosidase, providing valuable insights into its mode of action. For instance, a 2021 study published in the Journal of Medicinal Chemistry elucidated the binding interactions between (+)-Calystegine A3 and α-glucosidase using molecular docking simulations and X-ray crystallography. The results indicated that the compound forms stable hydrogen bonds with key residues in the active site of the enzyme, thereby effectively inhibiting its activity.
In addition to its enzymatic inhibition properties, (+)-Calystegine A3 has shown potential in modulating other biological processes. Research has explored its effects on glucose metabolism, insulin sensitivity, and inflammation. A 2022 study in the Biochemical Pharmacology journal demonstrated that treatment with (+)-Calystegine A3 improved glucose tolerance and reduced insulin resistance in diabetic mice. The study also highlighted the compound's ability to downregulate pro-inflammatory cytokines, suggesting a dual mechanism of action that could be beneficial for managing diabetes and related complications.
The therapeutic potential of (+)-Calystegine A3 extends beyond diabetes management. Preliminary studies have investigated its effects on neurodegenerative diseases such as Alzheimer's disease. Research published in the Neuropharmacology journal in 2020 reported that (+)-Calystegine A3 exhibited neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in vitro. These findings suggest that further exploration of this compound could lead to new therapeutic strategies for neurodegenerative conditions.
The synthesis and purification of (+)-Calystegine A3 have been areas of active research due to its complex structure and limited natural availability. Various synthetic routes have been developed to produce this compound on a larger scale. One notable approach involves a multi-step synthesis starting from readily available precursors such as tropane derivatives. A 2021 study in the Tetrahedron Letters described an efficient synthetic route that achieved high yields and purity levels, making it suitable for pharmaceutical applications.
Clinical trials involving (+)-Calystegine A3 are currently underway to evaluate its safety and efficacy in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. However, more extensive studies are needed to fully understand the long-term safety profile and optimal dosing regimens for this compound.
In conclusion, (+)-Calystegine A3 (CAS No. 131580-36-4) is a multifaceted compound with significant potential in various therapeutic areas, particularly diabetes management and neuroprotection. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications, positioning it as a promising candidate for future drug development.
131580-36-4 ((+)-Calystegine A3) Related Products
- 197565-90-5(Calystegine A7)
- 177794-04-6(Calystegine A6)
- 178231-95-3(Calystegine B3)
- 165905-26-0(Calystegine A5)
- 2386282-95-5(Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-)
- 1261988-89-9(4-(4-Fluorophenyl)-2-methoxyphenol)
- 176655-56-4(Hydroxy Ritonavir)
- 254882-17-2(O1-tert-butyl O2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate)
- 1416439-74-1(8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine)
- 2229316-76-9(2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)




